molecular formula C12H16BrI B8594510 5-Bromo-2-iodo-1,3-diisopropylbenzene

5-Bromo-2-iodo-1,3-diisopropylbenzene

Cat. No.: B8594510
M. Wt: 367.06 g/mol
InChI Key: LHCCWWVOMDPMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-iodo-1,3-diisopropylbenzene is a useful research compound. Its molecular formula is C12H16BrI and its molecular weight is 367.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16BrI

Molecular Weight

367.06 g/mol

IUPAC Name

5-bromo-2-iodo-1,3-di(propan-2-yl)benzene

InChI

InChI=1S/C12H16BrI/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,1-4H3

InChI Key

LHCCWWVOMDPMIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1I)C(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2 L 3-neck flask, equipped with mechanical stirrer, thermometer, and additional funnel, added 300 g of ice and 300 mL of H2SO4. 2,6-diisopropyl-4-bromoaniline (46.0 g, 0.18 mol) in 200 mL of CH3CN was added dropwise to this mixture while the temperature was maintained under 5° C. Then sodium nitrite (22.5 g, 0.32 mol) in 180 mL of ice cold water was added dropwise while the temperature was maintained around 0° C. The resulting clear solution was slowly poured into the solution of potassium iodide (105 g, 0.63 mol) in 300 ml of water at room temperature. The mixture was stirred for 1 h. After regular work up, the crude product was distilled at 170° C. under vacuum to afford 1-iodo-2,6-diisopropyl-4-bromobenzene (60 g) as light brown soft solid upon cooling.
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
105 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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